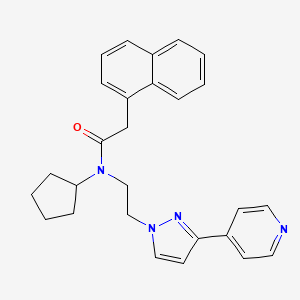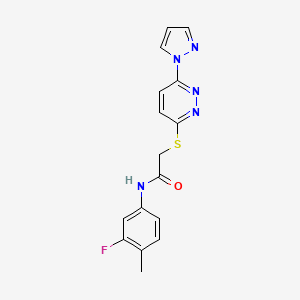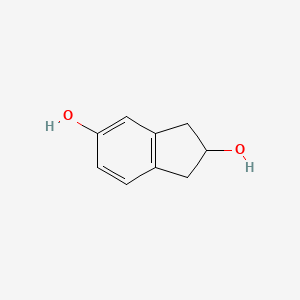
N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C27H28N4O and its molecular weight is 424.548. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystallography and Molecular Interactions :
- A study by Asiri, A., Khan, S. A., Tan, K., & Ng, S. (2010) discusses the co-crystallization of a similar compound with naphthalene-2,3-diol, highlighting interactions such as hydrogen bonds that contribute to chain and layer motifs in the crystal structure. This suggests potential applications in crystallography and understanding molecular interactions (Asiri et al., 2010).
Synthesis of Pyridine Derivatives :
- Rady, E. A. E., & Barsy, M. (2006) described the synthesis of pyridine derivatives using compounds similar to N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide. This indicates its utility in creating new pyridine-based compounds, which have various applications in medicinal and synthetic chemistry (Rady & Barsy, 2006).
Polymer Light-Emitting Diodes :
- A study by Tang, H., Wei, L., Wang, J., Li, Y., Wu, H., Yang, W., & Cao, Y. (2014) explored the use of a similar compound in the synthesis of iridium(III) complexes for application in polymer light-emitting diodes. This suggests potential uses in the field of electronics and photonics (Tang et al., 2014).
Anticonvulsant Agents :
- Bhandari, S., Tripathi, A., & Saraf, S. (2013) synthesized new 2-pyrazoline derivatives, including a compound structurally related to N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and evaluated them as potential anticonvulsant agents. This implies potential applications in the development of new treatments for epilepsy and related conditions (Bhandari, Tripathi, & Saraf, 2013).
Anticancer Activity :
- Mansour, E., Abd-Rabou, A. A., Nassar, I., & Elewa, S. I. (2021) synthesized and evaluated new pyridine-3-carbonitrile derivatives, closely related to the compound , for their anticancer activity. This highlights its potential role in the development of new anticancer drugs (Mansour et al., 2021).
CDK2 Inhibitors and Anti-Proliferative Activity :
- Abdel-Rahman, A., Shaban, A. K. F., Nassar, I., El-kady, D., Ismail, N. S. M., Mahmoud, S., Awad, H., & El‐Sayed, W. (2021) explored the design and synthesis of new pyridine derivatives, including naphthyl and thienyl moieties, as CDK2 inhibitors. Their anti-proliferative activity against various human cancer cell lines suggests applications in cancer research and therapy (Abdel-Rahman et al., 2021).
Synthesis and Characterization of Ligands :
- Bell, Z. R., McCleverty, J., & Ward, M. (2003) discussed the synthesis and structures of multidentate ligands, including pyrazolyl–pyridine units linked to aromatic spacer units. This indicates potential applications in coordination chemistry and the synthesis of complex molecules (Bell, McCleverty, & Ward, 2003).
Propiedades
IUPAC Name |
N-cyclopentyl-2-naphthalen-1-yl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O/c32-27(20-23-8-5-7-21-6-1-4-11-25(21)23)31(24-9-2-3-10-24)19-18-30-17-14-26(29-30)22-12-15-28-16-13-22/h1,4-8,11-17,24H,2-3,9-10,18-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWDDSVBAXSJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{1-[(sec-butylamino)carbonyl]cyclopropyl}phenyl)-2-chlorobenzamide](/img/structure/B3016397.png)


![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)

![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016403.png)

![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)



![N-(isoxazol-3-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3016413.png)

![2-[2-(Cyclopentyloxy)phenyl]acetic acid](/img/structure/B3016418.png)